Molecular Weight and Physicochemical Profile Differentiation vs. 5-Aryl Analogs
The target compound (MW 219.24 g/mol, C₁₁H₁₃N₃O₂) is significantly smaller than its common 5-aryl substituted analogs. For example, 5-(4-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole has a molecular weight of 311.33 g/mol (C₁₇H₁₇N₃O₃), representing a ~42% increase in molecular mass . The lower molecular weight of the target compound places it more favorably within standard drug-likeness and agrochemical lead criteria (MW < 500 for Lipinski compliance; MW < 400 preferred for foliar agrochemical uptake), while its 5-ethyl group provides greater lipophilicity than the 5-methyl analog without the excessive bulk and metabolic liability potentially associated with 5-aryl substituents [1]. The predicted logP for the compound is estimated in the range of 2.2–3.4 based on fragment-based calculations for structurally related 1,2,4-oxadiazoles .
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 219.24 g/mol; predicted logP 2.2–3.4 |
| Comparator Or Baseline | 5-(4-ethoxyphenyl) analog: MW 311.33 g/mol; 5-methyl analog: MW 205.21 g/mol; class-level optimal agrochemical logP range: 2–4 |
| Quantified Difference | ~42% lower MW vs. 5-(4-ethoxyphenyl) analog; intermediate lipophilicity between 5-methyl and 5-aryl variants |
| Conditions | Theoretical calculated and predicted properties; no experimental logP or solubility data located for the specific compound. |
Why This Matters
Lower molecular weight within the 1,2,4-oxadiazole-pyridine series improves the probability of favorable ADME and foliar uptake properties, a critical factor for prioritizing compounds in agrochemical and pharmaceutical screening cascades.
- [1] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46(1-3), 3-26. View Source
